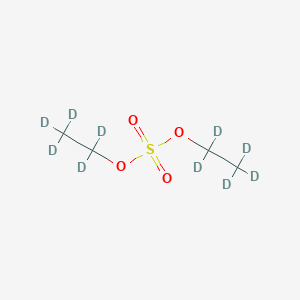

Diethyl sulfate-d10

Description

BenchChem offers high-quality Diethyl sulfate-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl sulfate-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

96617-81-1 |

|---|---|

Molecular Formula |

C4H10O4S |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl) sulfate |

InChI |

InChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |

InChI Key |

DENRZWYUOJLTMF-MWUKXHIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)OC([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCOS(=O)(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of Diethyl sulfate-d10 for research

Technical Guide: Diethyl Sulfate-d10 in Deuterated Drug Discovery

Executive Summary

Diethyl sulfate-d10 (DES-d10) is the fully deuterated isotopologue of diethyl sulfate, serving as a critical electrophilic ethylating agent in modern drug discovery. Its primary utility lies in the "Deuterium Switch" strategy—replacing protium (

This guide provides a technical deep-dive into the chemical properties, mechanistic applications, and rigorous safety protocols required for handling DES-d10. Unlike its non-deuterated counterpart used in bulk industrial synthesis, DES-d10 is a high-value reagent used in micro- to gram-scale synthesis for metabolic stability optimization and internal standard generation.

Chemical Identity & Physical Specifications

DES-d10 is a hard electrophile that transfers an ethyl-d5 group (

Table 1: Comparative Specifications

| Property | Diethyl Sulfate (Standard) | Diethyl Sulfate-d10 (Isotopologue) |

| CAS Number | 64-67-5 | Consult Supplier (e.g., 153511-75-6) |

| Formula | ||

| Molar Mass | 154.18 g/mol | ~164.24 g/mol |

| Isotopic Purity | N/A | Typically |

| Density (25°C) | 1.18 g/mL | ~1.28 g/mL (Estimated via mass) |

| Boiling Point | 209°C (dec) | ~208–210°C (dec) |

| Solubility | Ethanol, Ether, Acetone | Ethanol, Ether, Acetone |

| Reactivity | High (SN2 Alkylator) | High (SN2 Alkylator) |

Note on Stability: Like the parent compound, DES-d10 hydrolyzes slowly in cold water but rapidly in hot water to form ethyl-d5 sulfuric acid and ethanol-d5. It must be stored under inert gas (Nitrogen/Argon) to prevent moisture-induced decomposition.

Mechanistic Principles: The Deuterium Advantage

Reaction Mechanism (SN2)

DES-d10 functions primarily via an SN2 mechanism. The sulfur atom is tetrahedral, and the leaving group is the ethyl-d5 sulfate anion. Because it is a "hard" electrophile (according to HSAB theory), it preferentially alkylates "hard" nucleophiles (e.g., primary amines, alkoxides) but can also alkylate softer nucleophiles under forcing conditions.

Diagram 1: Alkylation Mechanism of DES-d10

Caption: SN2 attack of a nucleophile on the alpha-carbon of DES-d10, resulting in ethyl-d5 transfer.

Kinetic Isotope Effect (KIE)

The core value of DES-d10 is the introduction of Carbon-Deuterium (C-D) bonds. The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.

-

Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in a metabolic pathway (e.g., CYP450 oxidation), replacing H with D can significantly reduce the rate of metabolism (

). -

Outcome: This leads to increased half-life (

) and systemic exposure (AUC) of the drug, potentially allowing for lower dosing frequencies.

Applications in Drug Discovery

The most prominent application of DES-d10 is in the synthesis of deuterated analogs for Metabolic Stability Profiling .

Diagram 2: The "Deuterium Switch" Workflow

Caption: Workflow for optimizing drug metabolic stability using DES-d10 to block metabolic "soft spots."

Case Study Context: This approach mirrors the development of Deutetrabenazine (Austedo®), where deuteration of methoxy groups (using methyl sulfate-d6, analogous to DES-d10) slowed O-dealkylation, improving the safety profile compared to Tetrabenazine [1, 2].

Experimental Protocol: Microscale N-Ethylation

Objective: Synthesis of

Reagents:

-

Substrate: Secondary Amine (1.0 eq)

-

Reagent: Diethyl sulfate-d10 (1.1 eq)

-

Base: Potassium Carbonate (

, 2.0 eq) -

Solvent: Acetone or DMF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen.

-

Dissolution: Add the amine substrate (1.0 mmol) and

(2.0 mmol) to Acetone (3 mL). Stir at room temperature for 10 minutes. -

Addition: Via a gas-tight microsyringe, add Diethyl sulfate-d10 (1.1 mmol) dropwise. Caution: DES-d10 is viscous; ensure accurate volume delivery.

-

Reaction: Heat to reflux (approx. 56°C for Acetone) for 4–12 hours. Monitor via TLC or LC-MS.

-

Checkpoint: Look for the mass shift of +5 Da (M+5) in the product peak.

-

-

Quenching (Critical): Once complete, cool to room temperature. Add 1 mL of concentrated Ammonium Hydroxide (

) and stir for 30 minutes.-

Why? This destroys excess DES-d10 by converting it to the less toxic ethyl amine/sulfate salts before workup.

-

-

Workup: Dilute with water, extract with Ethyl Acetate (3x), dry over

, and concentrate.

Safety & Handling (Crucial)

DES-d10 shares the toxicity profile of non-deuterated diethyl sulfate. It is a Category 1B Carcinogen and Mutagen [3, 4].

Mandatory PPE:

-

Respiratory: Full-face respirator with organic vapor cartridges or work strictly inside a certified chemical fume hood.

-

Dermal: Double-gloving (Nitrile over Laminate/Silver Shield). DES penetrates standard latex rapidly.

-

Eyes: Chemical splash goggles (if not using a full-face respirator).

Decontamination Protocol: Spills should never be wiped with paper towels alone.

-

Cover spill with a mixture of absorbent material (vermiculite) and dilute ammonia or 10% NaOH.

-

Allow to sit for 30 minutes to hydrolyze the sulfate ester.

-

Collect as hazardous chemical waste.

Storage:

-

Store in a dedicated carcinogen fridge (+4°C).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and acid formation.

References

-

Schmidt, C. (2017). "First deuterated drug approved." Nature Biotechnology. Link

-

Harbeson, S. L., & Tung, R. D. (2011). "Deuterium in drug discovery and development." Annual Reports in Medicinal Chemistry. Link

-

IARC Monographs. (1999). "Diethyl Sulfate."[1][2][3][4][5][6][7][8][9][10] International Agency for Research on Cancer.[10] Link

-

CDC - NIOSH. (2014). "Diethyl Sulfate - International Chemical Safety Cards (ICSC)." Link

-

Sigma-Aldrich. (2023). "Diethyl sulfate Safety Data Sheet." Link

Sources

- 1. Diethyl Sulfate | (C2H5)2SO4 | CID 6163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl sulfate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Diethyl sulfate - Safety Data Sheet [chemicalbook.com]

- 4. 硫酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Diethyl sulfate - Wikipedia [en.wikipedia.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. Diethyl sulfate - Wikipedia [en.wikipedia.org]

- 10. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Isotopic Enrichment & Validation of Diethyl Sulfate-d10

Executive Summary

Diethyl sulfate-d10 (DES-d10) is the fully deuterated ethylating agent (

This guide addresses the critical necessity of high isotopic enrichment (

The Isotopic Architecture

Chemical vs. Isotopic Purity

It is imperative to distinguish between these two parameters, as they are often conflated in Certificates of Analysis (CoA).

| Parameter | Definition | Critical Specification | Consequence of Failure |

| Chemical Purity | The % of the sample that is Diethyl Sulfate (regardless of isotope). | Presence of hydrolysis products (Ethanol-d5, Sulfuric Acid) leading to incorrect stoichiometry. | |

| Isotopic Enrichment | The % of Hydrogen atoms replaced by Deuterium.[1] | Presence of |

Theoretical Specifications

-

Formula:

-

Molecular Weight: 164.22 g/mol (vs. 154.18 g/mol for unlabeled)

-

Density: ~1.27 g/mL (higher than unlabeled due to isotope effect)

-

Boiling Point: 208°C (decomposes)[2]

Synthesis & Enrichment Origins

The isotopic integrity of DES-d10 is entirely dependent on the starting material, Ethanol-d6 . Unlike labile protons (e.g., -OH, -NH), the C-D bonds in the ethyl group are non-exchangeable under standard conditions. Therefore, enrichment cannot be "improved" after synthesis; it must be engineered into the precursor.

Synthesis Workflow

The industrial preparation typically involves the reaction of Ethanol-d6 with sulfur trioxide (

Figure 1: Synthesis pathway for Diethyl Sulfate-d10. Note that isotopic dilution can only occur if the Ethanol-d6 feedstock is compromised or if atmospheric moisture (

Analytical Validation Protocols

To certify DES-d10 for drug development use, a self-validating dual-method approach is required: qNMR for proton quantification and GC-MS for isotopologue distribution.

Protocol A: Proton NMR (1H-qNMR)

This is the absolute method for determining "Atom % D". Since deuterium is "silent" in standard 1H-NMR, any signal observed represents impurity (residual Hydrogen).

Methodology:

-

Solvent: Use

(99.96% D) to minimize solvent interference. -

Internal Standard (IS): Add a precise mass of Maleic Acid or Dimethyl Sulfone (traceable standard).

-

Acquisition:

-

Relaxation delay (d1):

seconds (to ensure full relaxation of residual protons). -

Scans:

to improve S/N ratio for trace peaks.

-

-

Calculation: The enrichment is calculated by quantifying the absence of signal.

Protocol B: GC-MS Isotopologue Analysis

While NMR gives the average enrichment, MS reveals the distribution (how many molecules are d10 vs d9).

Methodology:

-

Inlet: Split injection (high split ratio 50:1) to prevent saturation.[3]

-

Column: DB-5ms or equivalent non-polar phase.

-

Scan Mode: SIM (Selected Ion Monitoring) focusing on the molecular ion cluster (

164). -

Acceptance Criteria:

- 164 (Molecular Ion): Base Peak.

-

163 (d9 impurity):

- 154 (d0 unlabeled): Not detectable.

Figure 2: Quality Control Decision Tree ensuring both average enrichment (NMR) and isotopologue purity (MS).

Applications in Drug Development (The "Why")

The primary application of DES-d10 is synthesizing Stable Isotope Labeled Internal Standards (SIL-IS) . In LC-MS/MS bioanalysis, the SIL-IS is added to biological matrices (plasma, urine) to normalize extraction recovery and ionization effects.

The "Cross-Talk" Phenomenon

If DES-d10 has low enrichment (e.g., 98%), the synthesized IS will contain significant amounts of d9 and d8 isotopologues.

-

Scenario: You are analyzing a drug with a molecular weight of 300.

-

Target IS: Drug-Ethyl-d5 (MW 333).

-

Impurity: If DES-d10 is impure, you generate Drug-Ethyl-d4 (MW 332) and Drug-Ethyl-d0 (MW 328).

Consequence:

-

Blank Contamination: If the IS contains d0 (unlabeled) material, it will appear in the analyte channel. This causes a non-zero intercept in calibration curves, ruining the Lower Limit of Quantitation (LLOQ).

-

Reverse Contribution: If the analyte concentration is very high, its natural M+5 isotope (rare, but possible with Cl/Br atoms) might contribute to the IS channel. However, the greater risk with DES-d10 is the IS contributing to the analyte channel due to incomplete deuteration.

Authoritative Rule: For regulated GLP studies, the contribution of the IS to the analyte channel must be < 20% of the LLOQ [1]. High enrichment DES-d10 (>99%) is the only way to guarantee this without complex mathematical corrections.

Handling & Stability

Safety Profile

DES-d10 is a Category 1B Carcinogen and Mutagen . It is an alkylating agent that reacts with DNA.

-

Containment: Must be handled in a functioning fume hood.

-

Deactivation: Spills should be neutralized with concentrated aqueous ammonia or sodium hydroxide solutions (hydrolysis destroys the alkylating potential).

Hydrolytic Instability

DES-d10 is sensitive to moisture.

-

Storage: Store under Argon/Nitrogen at 2-8°C.

-

Septum Protocol: Never store with a punctured septum; atmospheric moisture will degrade the reagent within days, lowering chemical purity (though isotopic enrichment remains constant, the reagent becomes useless).

References

-

FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS.[Link]

Sources

Safety data sheet (SDS) for Diethyl sulfate-d10 handling

An In-Depth Technical Guide to the Safe Handling of Diethyl Sulfate-d10

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals handling Diethyl sulfate-d10. Given its classification as a probable human carcinogen and a potent alkylating agent, adherence to rigorous safety protocols is not merely procedural—it is essential for ensuring personnel safety and laboratory integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind each safety recommendation, fostering a deep-seated culture of safety grounded in scientific principles.

The Fundamental Risk: Understanding the Adversary

Diethyl sulfate (DES) is a highly efficient ethylating agent. Its deuterated form, Diethyl sulfate-d10 (DES-d10), is functionally identical in its chemical reactivity and toxicological profile. It is primarily used in research and development for isotopic labeling to trace the metabolic fate of ethylated compounds.

The extreme hazard of DES-d10 stems from its primary mechanism of action: it is a powerful, direct-acting alkylating agent.[1][2] It readily transfers an ethyl group to nucleophilic sites on biological macromolecules, most critically, to the DNA within our cells. This ethylation of DNA is a form of genotoxic damage that can lead to mutations and, consequently, may initiate carcinogenesis.[1][2][3] This singular fact is the foundation for all safety protocols that follow. The International Agency for Research on Cancer (IARC) classifies diethyl sulfate as a Group 2A agent, meaning it is probably carcinogenic to humans .[1][2][3][4][5]

Beyond its carcinogenicity, DES is acutely toxic and corrosive. It can cause severe, irreversible burns to the skin and eyes upon contact and is harmful if inhaled or ingested.[6][7][8]

Hazard Classification Summary

| Hazard Class | Category | GHS Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][8] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[6][8] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[6][8] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[6] |

| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects[3][6][8] |

| Carcinogenicity | Category 1B | H350: May cause cancer[3][6][8] |

The Hierarchy of Controls: A Multi-Layered Defense Strategy

Effective safety is not achieved by a single action but by a systematic layering of controls. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes the most effective measures first.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination & Substitution: The most effective control is to remove the hazard entirely. Before using DES-d10, a thorough risk assessment must conclude that no less hazardous ethylating agent can achieve the desired scientific outcome.

-

Engineering Controls: This is the primary method for physically separating laboratory personnel from the chemical.

-

Chemical Fume Hood: All handling of DES-d10, including transfers, dilutions, and reaction setups, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute fugitive emissions.

-

Safety Equipment: An operational eyewash station and safety shower must be immediately accessible (within a 10-second travel distance) from the handling area.[6]

-

-

Administrative Controls: These are the work practices and procedures that reduce exposure.

-

Designated Areas: Clearly mark and restrict access to areas where DES-d10 is stored and handled. The area should be explicitly labeled with warnings for "Probable Carcinogen" and "Acutely Toxic."

-

Training: All personnel must receive specific training on the hazards of DES-d10 and demonstrate proficiency in the handling and emergency procedures outlined in this guide before being granted permission to work with it.

-

Waste Management: A dedicated, labeled hazardous waste container must be established for all solid and liquid waste contaminated with DES-d10.

-

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used diligently even when all other controls are in place. The choice of PPE is critical and non-negotiable.

Caption: Logic for selecting the minimum required PPE.

-

Eye and Face Protection: Due to its severe corrosivity, both direct splashes and vapors pose a threat. Tight-fitting chemical splash goggles and a full-face shield are mandatory. [6] Standard safety glasses are insufficient.

-

Hand Protection: A single pair of gloves is not adequate. Double-gloving is required. The inner glove (e.g., nitrile) protects against incidental contact during glove removal, while the outer glove should be of a material with high resistance to alkylating agents, such as butyl rubber or laminate film . Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Gloves must be changed immediately if contamination is suspected.

-

Body Protection: Wear a fully buttoned lab coat . For any procedure involving more than a few milliliters, a chemically resistant apron must be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: When used within a certified fume hood, respiratory protection is typically not required. However, a respirator with an organic vapor (Type A) cartridge should be available for emergencies.[6] For a significant spill or release outside of a fume hood, a self-contained breathing apparatus (SCBA) is necessary, and only trained emergency responders should perform the cleanup.[9][10]

Standard Operating Procedures (SOPs)

Protocol 1: Storage and Transport

-

Storage: Store DES-d10 in its original, tightly sealed container.[11] Place this primary container within a compatible, sealed secondary container to contain any potential leaks. Store in a cool, dry, well-ventilated, and locked cabinet or refrigerator designated for high-hazard chemicals.[6][7][12]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, bases, and moisture.[6][10][13] Storing it away from moisture is critical, as it slowly hydrolyzes to form corrosive sulfuric acid, which can corrode metal containers and release flammable hydrogen gas.[13][14]

-

Transport: When transporting the chemical within the laboratory, always use a secondary container.

Protocol 2: Step-by-Step Handling for Solution Preparation

-

Pre-Handling Check:

-

Verify the chemical fume hood is operational and the sash is at the appropriate height.

-

Ensure the eyewash/shower station is unobstructed.

-

Don the full required PPE ensemble (double gloves, goggles, face shield, lab coat).

-

Assemble all necessary equipment (pipettes, vials, solvent, waste container) inside the fume hood to minimize movement.

-

-

Handling:

-

Perform all operations on a disposable absorbent bench liner within the fume hood.

-

Carefully open the primary container.

-

Use a positive displacement pipette or a dedicated glass syringe to transfer the required volume of the oily liquid.

-

Dispense the DES-d10 into the solvent slowly and carefully.

-

Securely cap the stock vial and the newly prepared solution.

-

Wipe the exterior of the containers with a dampened cloth (with a suitable decontamination solution if available) before removing them from the hood.

-

-

Post-Handling Decontamination and Disposal:

-

All disposable items that came into contact with DES-d10 (pipette tips, bench liner, wipes) are considered hazardous waste. Place them immediately into the designated sealed waste container inside the hood.[7][13]

-

Wipe down the interior surfaces of the fume hood.

-

Carefully remove PPE, starting with the outer gloves, then the apron, face shield, and goggles. Remove the inner gloves last.

-

Wash hands thoroughly with soap and water.

-

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical to mitigating harm.

Caption: Decision workflow for responding to a chemical spill.

In Case of Personnel Exposure:

-

Skin Contact: Speed is paramount. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[6][7][14] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][7][14] Remove contact lenses if possible. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[6][7] Seek immediate medical attention.

-

Ingestion: DO NOT INDUCE VOMITING. [6][7] Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water.[10] Seek immediate medical attention.

In Case of a Spill:

-

Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Assess: If the spill is small (<10 mL) and contained entirely within a chemical fume hood, trained lab personnel may clean it up. For any spill outside a fume hood or a larger spill, evacuate the lab, close the doors, and call emergency services.

-

Cleanup (Small, Contained Spill Only):

-

Ensure full PPE is worn, including respiratory protection if necessary.

-

Contain the spill by covering it with an inert absorbent material like sand, earth, or vermiculite.[11][13] Do not use combustible absorbents.

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solution, followed by soap and water.

-

Physicochemical & Toxicological Data

Properties of Diethyl Sulfate

| Property | Value | Source |

| Chemical Formula | C4H10O4S (d10: C4D10O4S) | [3] |

| CAS Number | 64-67-5 | [3] |

| Molar Mass | 154.18 g/mol (d10: approx. 164.24 g/mol ) | [3] |

| Appearance | Colorless, oily liquid that may darken with age | [1][4] |

| Odor | Faint peppermint-like | [1][9] |

| Boiling Point | 209 °C (decomposes) | [3] |

| Melting Point | -25 °C | [3] |

| Flash Point | 104 °C | [3][6] |

| Density | 1.18 g/cm³ | [10] |

| Vapor Density | 5.31 (Air = 1) | [5] |

| Water Solubility | Decomposes in water | [3][6] |

Conclusion

Diethyl sulfate-d10 is an invaluable tool for specific research applications, but its utility is matched by its significant hazards. As a probable human carcinogen, potent mutagen, and corrosive agent, it demands more than just procedural compliance; it requires a foundational understanding of its risks. By implementing a multi-layered safety strategy based on the hierarchy of controls, utilizing appropriate and uncompromising PPE, and adhering strictly to established protocols, researchers can handle this compound with the high degree of caution it warrants, ensuring both personal safety and the integrity of their scientific work.

References

- DIETHYL SULFATE | - atamankimya.com. (n.d.).

- Diethyl sulf

- Diethyl Sulfate. (1999). U.S. Environmental Protection Agency.

- Background Material:1997-11-12 Diethyl Sulfate As A Federal Hazardous Air Pollutant. (1997). California Air Resources Board.

- Diethyl sulfate - SAFETY D

- Diethyl Sulfate (IARC Summary & Evaluation, Volume 54, 1992). (1999). Inchem.org.

- Diethyl Sulfate | (C2H5)2SO4 | CID 6163. (n.d.). PubChem - NIH.

- DIETHYL SULPH

- Diethyl sulf

- DIETHYL SULFATE. (n.d.). Chemical Distribution Solutions.

- DIETHYL SULF

- Diethyl sulfate - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- SAFETY DATA SHEET - Diethyl sulph

- Diethyl sulfate - Safety D

- DIETHYL SULFATE. (1999). In Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals. NCBI.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Diethyl Sulfate (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]

- 3. Diethyl sulfate - Wikipedia [en.wikipedia.org]

- 4. epa.gov [epa.gov]

- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Diethyl Sulfate | (C2H5)2SO4 | CID 6163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalds.com [chemicalds.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. nj.gov [nj.gov]

- 14. DIETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Advanced Applications of Diethyl sulfate-d10 in Metabolomics and Adductomics

Topic: Applications of Diethyl sulfate-d10 in Metabolomics Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Toxicologists

Executive Summary

Diethyl sulfate-d10 (DES-d10) is a high-purity, stable isotope-labeled alkylating agent

Its utility is defined by three core advantages:

-

Stable Isotope Dilution (SID): It enables the precise synthesis of d5-ethylated internal standards (e.g., Ethyl sulfate-d5) for absolute quantification of alcohol biomarkers.

-

Chemical Isotope Labeling (CIL): It facilitates differential isotope labeling (Light vs. Heavy) of organic acids and fatty acids, improving ionization efficiency and enabling relative quantification in comparative metabolomics.

-

Adductomics Tracing: It serves as a definitive probe for mapping ethylation damage in DNA and proteins, distinguishing exogenous alkylation from endogenous background.

Mechanistic Foundation & Chemistry

The Reagent: Diethyl sulfate-d10

-

Chemical Structure:

-

Role: Strong ethylating agent acting via an

mechanism. -

Isotopic Shift: Transfers a perdeuterated ethyl group (-C2D5) to the substrate.

-

Mass Shift: The substitution of a proton (H) or a non-labeled ethyl group (

) with-

Note: Although the reagent is "d10" (two ethyl groups), it typically transfers only one ethyl group per nucleophilic attack, resulting in a +5 Da mass shift relative to the unlabeled ethyl derivative.

-

Reaction Mechanism

In a basic environment, DES-d10 reacts with nucleophiles (carboxylates, phenoxides, amines).

This reaction converts polar, non-volatile metabolites into non-polar, volatile ethyl esters (ideal for GC-MS) or hydrophobic esters with improved retention on Reverse-Phase LC (RPLC).

Core Application 1: Synthesis of Internal Standards (Alcohol Biomarkers)

The most commercially significant application of DES-d10 is the synthesis of internal standards for forensic toxicology, specifically Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) . These are direct metabolites of ethanol used to monitor alcohol consumption.

The Challenge

Quantifying EtG and EtS requires Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects in urine or hair. Commercial standards are expensive; in-house synthesis using DES-d10 is a cost-effective, high-purity alternative.

Synthesis Protocol: Ethyl Sulfate-d5 (EtS-d5)

Objective: Synthesize Sodium Ethyl-d5 Sulfate for use as an internal standard.

Protocol:

-

Reagents: Sodium sulfate (anhydrous), Diethyl sulfate-d10, Water/Ethanol solvent.

-

Reaction:

-

Dissolve sodium sulfate in a minimum volume of water.

-

Add Diethyl sulfate-d10 dropwise while maintaining temperature at 50°C.

-

Mechanism:

(Ethyl-d5 sulfate).

-

-

Purification: Recrystallize from ethanol to remove unreacted inorganic sulfate.

-

Validation: Analyze by LC-MS/MS (negative mode).

-

Target Transition: m/z 130

80 (for EtS-d5) vs m/z 125

-

Visualization of Synthesis Workflow

Figure 1: Workflow for the synthesis of Ethyl-d5 Sulfate using Diethyl sulfate-d10.

Core Application 2: Chemical Isotope Labeling (CIL) for Metabolomics

In comparative metabolomics (e.g., Disease vs. Control), DES-d10 is used for Differential Isotope Labeling (DIL) . This technique labels the control sample with "Light" reagent (DES-d0) and the disease sample with "Heavy" reagent (DES-d10).

Target Analytes

-

Fatty Acids (Free): Converted to Ethyl Esters (FAEEs).

-

Organic Acids: Converted to Ethyl Esters.

-

Amino Acids: N-ethyl and Carboxyl-ethyl derivatives.

Advantages over Methylation

While methylation (using

-

Chromatographic Resolution: Ethyl esters are more hydrophobic than methyl esters, providing better retention and separation on C18 columns.

-

Reduced Volatility Loss: Ethyl esters are slightly less volatile than methyl esters, reducing sample loss during evaporation steps in GC sample prep.

Experimental Protocol: Differential Labeling

Reagents:

-

Light Reagent: Diethyl sulfate (d0)

-

Heavy Reagent: Diethyl sulfate-d10 (d10)

-

Catalyst: Anhydrous

or Pyridine.

Step-by-Step Methodology:

-

Extraction: Extract metabolites from plasma/urine using cold methanol. Dry under

. -

Derivatization (Parallel Reactions):

-

Tube A (Control): Add 50 µL Acetone + 10 µL DES-d0 +

. -

Tube B (Disease): Add 50 µL Acetone + 10 µL DES-d10 +

.

-

-

Incubation: Vortex and heat at 60°C for 30 mins.

-

Quenching: Add 100 µL amine-free buffer (e.g., ammonium acetate) to consume excess reagent.

-

Mixing: Combine Tube A and Tube B (1:1 ratio).

-

Analysis: Inject into LC-HRMS or GC-MS.

Data Interpretation: Look for "doublets" in the mass spectrum separated by 5.03 Da (for mono-protic acids) or 10.06 Da (for di-acids). The ratio of Heavy/Light peak area represents the relative abundance of the metabolite in Disease vs. Control.

CIL Pathway Diagram

Figure 2: Differential Isotope Labeling (DIL) workflow using Diethyl sulfate-d0 and -d10.

Technical Data & Validation

Mass Shift Table

When using DES-d10, the mass shift depends on the number of acidic protons replaced.

| Functional Group | Derivative Formed | Mass Shift (vs Unlabeled) | Application |

| Carboxyl (-COOH) | Ethyl Ester ( | +5.03 Da | Fatty Acids, Organic Acids |

| Phenol (-OH) | Ethyl Ether ( | +5.03 Da | Polyphenols, Steroids |

| Primary Amine ( | N-Ethyl ( | +5.03 Da | Amino Acids |

| Sulfate ( | Ethyl Sulfate ( | +5.03 Da | Alcohol Biomarkers |

Safety & Handling (Critical)

Diethyl sulfate is a Group 2A Carcinogen (IARC). It is a direct-acting alkylating agent.

-

Handling: Must be used in a chemical fume hood with double nitrile gloves.

-

Deactivation: Excess reagent must be quenched with a strong nucleophile (e.g., 1M NaOH or concentrated ammonia) before disposal. Do not dispose of active reagent down the drain.

References

-

IARC Monographs. (1999). Diethyl Sulfate.[1][2] International Agency for Research on Cancer. [Link]

-

Halsall, H. B., et al. (2008). Differential metabolomics using stable isotope labeling and two-dimensional gas chromatography with time-of-flight mass spectrometry. Analytical Chemistry. [Link]

-

Wurst, F. M., et al. (2006). Ethyl sulfate: a direct ethanol metabolite in humans: synthesis, pharmacokinetics, and comparison with ethyl glucuronide. Addiction. [Link]

-

Restek Corporation. (2023). Reference Standards: Ethyl sulfate-d5 sodium salt. [Link][3]

-

Li, L., et al. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Journal of Chromatography A. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Mechanisms Involving Diethyl Sulfate-d10

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling Reaction Pathways with Isotopic Precision

Nucleophilic substitution reactions are a cornerstone of organic synthesis, fundamental to the construction of a vast array of molecules, including active pharmaceutical ingredients (APIs). The ability to precisely control and understand these reactions is paramount in drug development and medicinal chemistry.[1] This guide delves into the application of diethyl sulfate-d10, a deuterated ethylating agent, as a powerful tool for elucidating the mechanistic nuances of nucleophilic substitution reactions.

The replacement of hydrogen with its heavier isotope, deuterium, introduces a subtle yet measurable change in the mass and vibrational energy of the C-D bond compared to the C-H bond.[2] This isotopic labeling allows researchers to track the fate of the ethyl group during a reaction and, more importantly, to probe the kinetic isotope effect (KIE).[2][3] The KIE, a change in the reaction rate upon isotopic substitution, provides invaluable insights into the transition state of the rate-determining step, enabling a clear distinction between SN1 and SN2 pathways.[2][4]

This document will provide a detailed overview of the theoretical underpinnings, practical experimental protocols, and data interpretation for using diethyl sulfate-d10 in mechanistic studies.

Mechanistic Principles: SN1 vs. SN2 and the Role of Deuterium Labeling

Nucleophilic substitution reactions primarily proceed through two distinct mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular).[5][6] The key distinction lies in the timing of bond-breaking and bond-forming steps.[5]

The SN2 Mechanism:

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7] This "backside attack" results in an inversion of stereochemistry at the reaction center.[8][9] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[5][6]

-

Kinetic Isotope Effect in SN2: In an SN2 reaction involving diethyl sulfate-d10, the C-D bonds are not broken in the rate-determining step. However, the transition state involves a change in hybridization from sp³ to a more crowded sp²-like geometry.[7] This can lead to a small inverse secondary kinetic isotope effect (kH/kD < 1), where the deuterated compound reacts slightly faster than its non-deuterated counterpart.[4][10]

The SN1 Mechanism:

The SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate.[8] In the second step, the nucleophile attacks the planar carbocation.[11] This can occur from either face, leading to a racemic mixture of products if the starting material is chiral.[9] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[5][6]

-

Kinetic Isotope Effect in SN1: In an SN1 reaction, the α-hydrogens (or deuteriums) are not directly involved in the bond-breaking of the leaving group. However, hyperconjugation, which stabilizes the resulting carbocation, is slightly weaker for C-D bonds than for C-H bonds. This can result in a small normal secondary kinetic isotope effect (kH/kD > 1), where the non-deuterated compound reacts slightly faster.[2]

The following diagram illustrates the pathways for SN1 and SN2 reactions.

Caption: SN1 and SN2 reaction pathways.

Applications in Drug Development

The use of deuterated compounds, like diethyl sulfate-d10, has significant applications in the pharmaceutical industry.[12][13]

-

Metabolic Stability: Replacing hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of drug metabolism, a phenomenon known as the "deuterium kinetic isotope effect."[14][15] This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced dosing frequency.[13][14]

-

Toxicity Reduction: In some cases, drug toxicity is caused by the formation of reactive metabolites. By deuterating the part of the molecule that is metabolized to a toxic species, it is possible to "shunt" the metabolism towards a less toxic pathway, thereby improving the drug's safety profile.[14]

-

Mechanistic Elucidation: Understanding the metabolic pathways of a drug candidate is crucial.[3] Using isotopically labeled compounds allows for the clear identification of metabolites in complex biological matrices using techniques like mass spectrometry.[3][16]

Experimental Protocols

Safety Precautions:

WARNING: Diethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen.[17][18][19][20] It is toxic, corrosive, and can cause severe burns.[21] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[17][22][23] Handle with extreme care and follow all institutional safety guidelines.[23]

Protocol 1: General Procedure for SN2 Reaction with Diethyl Sulfate-d10

This protocol describes a general procedure for the ethylation of a nucleophile under SN2-favoring conditions.

Materials:

-

Diethyl sulfate-d10

-

Nucleophile (e.g., sodium phenoxide)

-

Aprotic polar solvent (e.g., acetone, acetonitrile)

-

Anhydrous potassium carbonate (optional, as a base)

-

Stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle with stirrer

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a stir bar and a condenser, dissolve the nucleophile (1.0 eq) in the chosen aprotic polar solvent.

-

Addition of Base (if necessary): If the nucleophile is not in its anionic form (e.g., a phenol), add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Addition of Diethyl Sulfate-d10: While stirring, add diethyl sulfate-d10 (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can then be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

Analysis: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.[24]

Protocol 2: General Procedure for SN1 Reaction with Diethyl Sulfate-d10

This protocol outlines a general procedure for a reaction under SN1-favoring conditions, typically solvolysis.

Materials:

-

Diethyl sulfate-d10

-

Protic solvent (e.g., ethanol, water, or a mixture)

-

Stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle with stirrer

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stir bar and condenser, dissolve diethyl sulfate-d10 (1.0 eq) in the chosen protic solvent. The solvent also acts as the nucleophile in this case.

-

Reaction: Stir the reaction mixture at a suitable temperature. SN1 reactions are often slower than SN2 reactions and may require longer reaction times or higher temperatures. Monitor the reaction progress.

-

Workup: After the reaction is complete, cool the mixture. If necessary, neutralize any acid formed with a weak base (e.g., sodium bicarbonate solution). Extract the product with an appropriate organic solvent.

-

Purification: The organic extract is washed, dried, and the solvent evaporated as described in the SN2 protocol. The product is then purified.

-

Analysis: Characterize the product using NMR and mass spectrometry.[25]

Data Presentation and Interpretation

The following table summarizes the expected outcomes for nucleophilic substitution reactions with diethyl sulfate-d10 under different conditions.

| Feature | SN2 Conditions | SN1 Conditions |

| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary |

| Nucleophile | Strong, high concentration | Weak, often the solvent |

| Solvent | Aprotic polar (e.g., Acetone, DMF) | Protic (e.g., Ethanol, Water) |

| Stereochemistry | Inversion of configuration | Racemization |

| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |

| Kinetic Isotope Effect (kH/kD) | Inverse (kH/kD < 1) or no effect | Normal (kH/kD > 1) |

Workflow for Mechanistic Determination

The following diagram outlines a typical workflow for determining the mechanism of a nucleophilic substitution reaction using diethyl sulfate-d10.

Caption: Workflow for mechanistic studies.

Conclusion

Diethyl sulfate-d10 is a valuable tool for the detailed investigation of nucleophilic substitution reaction mechanisms. By carefully designing experiments and analyzing the kinetic isotope effects and product outcomes, researchers can gain a deep understanding of the transition states and pathways involved. This knowledge is critical for optimizing reaction conditions, controlling stereochemistry, and is a significant asset in the design and development of new pharmaceutical agents with improved properties.

References

- Aarti Industries.

- Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2)

- CPAChem. (2023-01-25).

- Secondary Kinetic Isotope Effects Involving Deuter

- ICSC 0570 - DIETHYL SULF

- Fisher Scientific. (2009-09-22).

- CDH Fine Chemical.

- Kinetic isotope effect. Wikipedia.

- Isotope labeling and tracer experiments | Biological Chemistry II Class Notes. Fiveable.

- dimethyl sulf

- Isotope effects in nucleophilic substitution reactions. VIII. The effect of the form of the reacting nucleophile on the transition state structure of an SN2 reaction | Request PDF.

- Diethyl sulf

- Principles and Characteristics of Isotope Labeling.

- Reactivity and Secondary Kinetic Isotope Effects in the SN2 Reaction Mechanism: Dioxygen Radical Anion and Related Nucleophiles | Journal of the American Chemical Society. Journal of the American Chemical Society.

- Isotopic labeling. Wikipedia.

- Sukhninder, K., & Monika, G. (2017-03-27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.

- Lab Prep of Diethyl Sulf

- DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals. NCBI.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (2018-10-18).

- Preparation of Diethyl Sulf

- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19).

- Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.

- 4.

- SN1 vs SN2 Reactions - How to Differenti

- Diethyl Sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI.

- 7 SN1 vs SN2 Reactions. YouTube.

- 7.3 SN1 vs SN2 | Organic Chemistry. YouTube.

- What are the differences between SN1 and SN2 reactions?. Reddit.

- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019-06-13). Applications of Deuterium in Medicinal Chemistry. PubMed.

- Case Study: Metabolism and Reactions of Alkyl

- Aliphatic Nucleophilic Substitution. Dalal Institute.

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- Report on Carcinogens, Fifteenth Edition - Diethyl Sulfate.

- Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.

- Diethyl Sulfate | (C2H5)2SO4 | CID 6163. PubChem - NIH.

- Diethyl Sulf

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 16. researchgate.net [researchgate.net]

- 17. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 18. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. epa.gov [epa.gov]

- 21. fishersci.com [fishersci.com]

- 22. fr.cpachem.com [fr.cpachem.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. researchgate.net [researchgate.net]

- 25. Isotopic labeling - Wikipedia [en.wikipedia.org]

Synthesis and Application of O-ethyl-d5 Derivatives as Internal Standards in Mass Spectrometry

Application Note & Protocol

Abstract

This technical guide provides a comprehensive overview of the synthesis of O-ethyl-d5 derivatives and their critical application as internal standards in quantitative mass spectrometry (MS). We detail a robust synthetic protocol for the preparation of these deuterated compounds, discuss the underlying principles of isotope dilution mass spectrometry (IDMS), and provide a step-by-step protocol for their use in liquid chromatography-mass spectrometry (LC-MS) workflows. This document is intended for researchers, scientists, and drug development professionals who require highly accurate and precise quantification in complex biological matrices.

Introduction: The Imperative for High-Quality Internal Standards

Quantitative mass spectrometry is a cornerstone of modern bioanalysis, enabling the precise measurement of analytes in complex samples such as plasma, urine, and tissue homogenates.[1] However, the accuracy of these measurements is susceptible to variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] To mitigate these variabilities, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the analytical workflow.[3]

The ideal internal standard behaves identically to the analyte throughout the entire analytical process.[1] For this reason, stable isotope-labeled (SIL) internal standards, particularly deuterated analogues, are considered the "gold standard" in mass spectrometry.[1][3] Deuterated standards are chemically identical to the analyte of interest, differing only in the substitution of one or more hydrogen atoms with deuterium (²H).[4][5] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their identical chemical and physical properties ensure they co-elute during chromatography and experience the same degree of ionization efficiency or suppression.[2][4][5] This co-elution is critical for correcting matrix effects, which can vary across a chromatographic peak.[1] The use of deuterated internal standards forms the basis of Isotope Dilution Mass Spectrometry (IDMS), the most accurate quantitative method available.[1][2]

This application note focuses on the synthesis and application of O-ethyl-d5 derivatives, a common and versatile class of deuterated internal standards. The ethyl-d5 group provides a mass shift of +5 Da, which is generally sufficient to move the isotopic cluster of the internal standard outside the natural isotopic distribution of the analyte, minimizing cross-signal contributions.[6]

Synthesis of O-ethyl-d5 Derivatives: The Williamson Ether Synthesis

A reliable and straightforward method for synthesizing O-ethyl-d5 derivatives is the Williamson ether synthesis.[7][8][9] This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, forming an ether.[7][8][9][10] In our case, the alkoxide is generated from a suitable precursor of the analyte, and the deuterated ethyl group is introduced using a deuterated ethyl halide.

Reaction Mechanism

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[8][11] In this concerted reaction, the alkoxide nucleophile attacks the electrophilic carbon of the alkyl halide from the backside, displacing the halide leaving group in a single step.[8] For this reaction to be efficient, the alkyl halide should be primary, such as ethyl-d5 iodide, to minimize competing elimination reactions.[10][11]

Diagram 1: Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of O-ethyl-d5 derivatives.

Protocol: General Synthesis of an O-ethyl-d5 Derivative

This protocol outlines a general procedure for the synthesis of an O-ethyl-d5 derivative from a phenolic or alcoholic precursor.

Materials:

-

Analyte precursor (containing a hydroxyl group)

-

Ethyl-d5 iodide (CD₃CD₂I)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Alkoxide:

-

To a solution of the analyte precursor (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Rationale: Sodium hydride is a strong base that deprotonates the hydroxyl group to form the highly nucleophilic alkoxide.[10] Performing the reaction at 0 °C controls the exothermic reaction.

-

Alternatively, for less sensitive substrates, potassium carbonate (3.0 eq) can be used as a milder base in a solvent like acetonitrile, often requiring heating.[7]

-

-

Alkylation:

-

After stirring for 30 minutes at 0 °C (or until hydrogen evolution ceases with NaH), add ethyl-d5 iodide (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Rationale: The alkoxide displaces the iodide from the deuterated ethyl group in an SN2 reaction to form the desired ether.[8][9]

-

-

Workup:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Rationale: The workup removes the solvent, unreacted starting materials, and inorganic salts.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-ethyl-d5 derivative.

-

Rationale: Chromatographic purification is essential to remove any unreacted precursor and other impurities, ensuring high chemical purity of the internal standard.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Determine the isotopic purity (deuterium incorporation) by mass spectrometry. For reliable results, isotopic enrichment should be ≥98%.[4]

-

Application in Mass Spectrometry

The synthesized O-ethyl-d5 derivative serves as an ideal internal standard for the quantification of the corresponding unlabeled analyte in complex matrices.

Key Considerations for Using Deuterated Internal Standards

-

Isotopic Purity: The deuterated standard must have high isotopic enrichment (typically ≥98%) to minimize the contribution of any residual unlabeled analyte to the analyte signal.[4][12]

-

Chemical Purity: High chemical purity (>99%) is crucial to ensure that the internal standard behaves consistently with the target analyte.[4]

-

Placement of Deuterium Atoms: Deuterium atoms should be placed on stable positions within the molecule where they will not undergo back-exchange with hydrogen atoms from the solvent or matrix.[13] The ethyl group is a stable position for deuteration.

-

Mass Difference: A mass difference of at least 3 Da is generally recommended to avoid isotopic crosstalk. The +5 Da shift of the ethyl-d5 group is well-suited for this purpose.[6]

Protocol: Sample Preparation and LC-MS Analysis

This protocol provides a general workflow for using the O-ethyl-d5 internal standard in a typical bioanalytical assay.

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the O-ethyl-d5 internal standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution of the internal standard by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.[6]

-

-

Sample Spiking:

-

To each unknown sample, calibration standard, and quality control sample, add a small, fixed volume of the internal standard working solution at the very beginning of the sample preparation process.

-

Rationale: Adding the IS early ensures it undergoes the same extraction and processing steps as the analyte, thereby correcting for any losses.[1][6]

-

-

Sample Preparation (e.g., Protein Precipitation):

-

For a plasma sample, add 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma.

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

Rationale: This is a common and simple method for removing the bulk of the protein matrix, which can interfere with the analysis.[14]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column (e.g., a C18 reversed-phase column).

-

Develop a chromatographic method that provides good separation of the analyte from other matrix components. The deuterated internal standard should co-elute with the analyte.

-

Set up the mass spectrometer to monitor at least one specific precursor-to-product ion transition for both the analyte and the O-ethyl-d5 internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

-

Diagram 2: Role of Internal Standard in LC-MS

Caption: Workflow illustrating the use of an internal standard in LC-MS.

Data Presentation and Validation

The performance of the bioanalytical method must be thoroughly validated according to regulatory guidelines (e.g., FDA and EMA).[5] Key validation parameters are summarized below.

Table 1: Key Method Validation Parameters

| Parameter | Acceptance Criteria | Rationale |

| Accuracy & Precision | Inter- and intra-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at LLOQ).[1] | Ensures the method is reliable and reproducible. |

| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15% from at least 6 different sources of matrix.[1] | Confirms that the internal standard effectively compensates for ion suppression or enhancement from the biological matrix. |

| Recovery | Extraction recovery of the analyte and IS should be consistent and reproducible.[1] | Demonstrates the efficiency of the sample preparation process. |

| Calibration Curve | A linear or weighted linear regression model with a correlation coefficient (r²) > 0.99 is typically required. | Establishes the relationship between the analyte/IS response ratio and concentration. |

| Stability | Analyte and IS stability must be demonstrated under various storage and handling conditions (e.g., freeze-thaw, bench-top).[1] | Ensures the integrity of the samples and standards throughout the analytical process. |

Conclusion

The synthesis of O-ethyl-d5 derivatives via the Williamson ether synthesis is a robust and versatile method for producing high-quality internal standards for mass spectrometry. These deuterated standards are indispensable tools in modern bioanalysis, enabling the development of highly accurate, precise, and reliable quantitative methods.[3][5] By effectively compensating for analytical variability, O-ethyl-d5 internal standards enhance data quality and provide confidence in the quantification of analytes in complex matrices, which is paramount in research, clinical diagnostics, and drug development.[1][15]

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- Deuterated Standards for LC-MS Analysis. (2025).

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.World Journal of Pharmacy and Pharmaceutical Sciences.

- Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. (2025). BenchChem.

- The Gold Standard for Bioanalysis: Validating Analytical Methods with Deuterated Internal Standards. (2025). BenchChem.

- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. (2025). BenchChem.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?SciSpace.

- An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis.Taylor & Francis Online.

- The Value of Deuterated Internal Standards. (2017). KCAS Bio.

- Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (2017). PubMed.

- Williamson Ether Synthesis.University of Colorado Boulder.

- Williamson Ether Synthesis.Chemistry Steps.

- Williamson ether synthesis.Wikipedia.

- Williamson Ether Synthesis reaction.BYJU'S.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- CAS 1859-08-1: ethyl-D5 alcohol.CymitQuimica.

- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. tandfonline.com [tandfonline.com]

- 13. m.youtube.com [m.youtube.com]

- 14. texilajournal.com [texilajournal.com]

- 15. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

Application Notes and Protocols for Nucleic Acid Alkylation with Diethyl Sulfate-d10

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the alkylation of nucleic acids (DNA and RNA) using the isotopically labeled reagent, Diethyl sulfate-d10 (DES-d10). As a potent alkylating agent, diethyl sulfate is a valuable tool in molecular biology and drug development for studying nucleic acid structure, protein-DNA interactions, and the mechanisms of alkylating drugs. The use of the deuterated form, DES-d10, offers a distinct mass signature, facilitating precise analysis by mass spectrometry.

This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles and safety imperatives. As a Senior Application Scientist, the aim is to empower researchers to conduct these procedures with a thorough understanding of the methodology, ensuring both experimental success and laboratory safety.

Scientific Principles and Rationale

Mechanism of Nucleic Acid Alkylation by Diethyl Sulfate

Diethyl sulfate (DES) is a monofunctional alkylating agent that covalently attaches an ethyl group to nucleophilic sites on nucleic acid bases and the phosphate backbone.[1][2] The reaction proceeds primarily through an SN2 mechanism, where the nucleophilic nitrogen or oxygen atoms of the bases attack the electrophilic ethyl group of DES.[1] While both dimethyl sulfate (DMS) and DES are effective alkylating agents, DES exhibits a greater tendency for SN1-type reactions, leading to a higher proportion of alkylation at oxygen atoms, including the O6 position of guanine, a significant pre-mutagenic lesion.[1]

The primary sites of ethylation on DNA and RNA bases are:

-

Guanine: N7 (major groove), N3 (minor groove), and O6

-

Adenine: N1, N3, and N7

-

Cytosine: N3

-

Phosphate backbone: non-bridging oxygen atoms

Alkylation at the N7 position of purines is the most frequent modification.[2] This modification does not directly disrupt Watson-Crick base pairing but can lead to depurination, creating an abasic site. Alkylation at positions involved in hydrogen bonding (e.g., N1 of adenine, N3 of cytosine) can interfere with base pairing and disrupt the nucleic acid secondary structure.

The Significance of Deuterium Labeling (d10)

The use of Diethyl sulfate-d10, where all ten hydrogen atoms on the two ethyl groups are replaced with deuterium, provides a powerful analytical advantage. This isotopic labeling introduces a significant mass shift (+10 Da for each ethyl group) in the alkylated nucleosides or fragments. This mass difference allows for the unambiguous identification and quantification of ethylated species in complex biological samples using mass spectrometry, distinguishing them from endogenous or other exogenous modifications.[3] This is particularly valuable in drug development for tracking the distribution and persistence of alkylation damage.

Safety and Handling of Diethyl Sulfate-d10

EXTREME CAUTION IS ADVISED. Diethyl sulfate is a potent carcinogen, mutagen, and corrosive agent.[4][5] It is readily absorbed through the skin and respiratory tract, and its effects may be delayed.[4] All handling of DES-d10 must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

| Hazard | Precaution |

| Carcinogenicity & Mutagenicity | Classified as a probable human carcinogen (Group 2A) by IARC.[2][6] Avoid all direct contact. |

| Toxicity | Toxic if inhaled, swallowed, or in contact with skin.[1] Can cause severe burns to skin and eyes.[5] |

| Handling | Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles or a face shield.[1][5] |

| Spills | Neutralize small spills with an aqueous solution of ammonia or sodium thiosulfate.[6][7] For larger spills, evacuate the area and follow institutional emergency procedures. |

| Waste Disposal | Dispose of all DES-d10 contaminated waste (liquid and solid) as hazardous chemical waste according to institutional guidelines. |

Experimental Protocols

The following protocols are adapted from established methods for nucleic acid alkylation with dimethyl sulfate (DMS) and are tailored for the use of Diethyl sulfate-d10.[8] It is crucial to optimize reaction conditions for specific nucleic acid sequences and experimental goals.

Materials and Reagents

-

Diethyl sulfate-d10 (DES-d10)

-

Purified DNA or RNA sample

-

Reaction Buffer (e.g., 50 mM sodium cacodylate, pH 7.2, 1 mM EDTA)

-

Stopping Buffer (e.g., 1 M Tris-HCl, pH 7.5, 1 M 2-mercaptoethanol, 0.1 M EDTA)

-

Nuclease-free water

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate, pH 5.2

-

Appropriate purification columns or kits (e.g., reversed-phase HPLC, spin columns)

Protocol for DNA Alkylation with DES-d10

This protocol is suitable for various downstream applications, including DNA footprinting and mass spectrometric analysis of DNA adducts.

Workflow for DNA Alkylation with DES-d10

Caption: Workflow for DNA alkylation using DES-d10.

Step-by-Step Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining your DNA sample with the reaction buffer. A typical reaction volume is 50-100 µL.

-

DES-d10 Addition: In a chemical fume hood, carefully add a small volume of DES-d10 to the reaction mixture. The final concentration of DES-d10 should be optimized, but a starting point is 0.1-0.5% (v/v). Mix gently by flicking the tube.

-

Incubation: Incubate the reaction at a controlled temperature, typically room temperature (20-25°C), for a defined period. The incubation time will depend on the desired extent of alkylation and should be optimized (e.g., 5-15 minutes).

-

Stopping the Reaction: Terminate the alkylation by adding the stopping buffer. The 2-mercaptoethanol in the stopping buffer will quench the unreacted DES-d10.

-

Purification of Alkylated DNA:

-

Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes to precipitate the DNA. Centrifuge at high speed to pellet the DNA, wash the pellet with 70% ethanol, air-dry, and resuspend in nuclease-free water or a suitable buffer.

-

Column Purification: For smaller DNA fragments or when higher purity is required, use a suitable DNA purification spin column or reversed-phase HPLC.[9][10][11][12] Follow the manufacturer's protocol.

-

Protocol for RNA Alkylation with DES-d10

RNA is more susceptible to degradation than DNA, so it is imperative to maintain an RNase-free environment throughout the procedure.

Workflow for RNA Alkylation with DES-d10

Caption: Workflow for RNA alkylation using DES-d10.

Step-by-Step Procedure:

-

Reaction Setup: In an RNase-free microcentrifuge tube, prepare the reaction mixture with your RNA sample and an appropriate RNase-free reaction buffer.

-

DES-d10 Addition: In a chemical fume hood, add DES-d10 to a final concentration of approximately 0.1-0.5% (v/v). Mix gently.

-

Incubation: Incubate at room temperature for a shorter duration than for DNA, typically 2-10 minutes, due to the higher lability of RNA.

-

Stopping the Reaction: Add the stopping buffer to quench the reaction.

-

Purification of Alkylated RNA: Purify the RNA using either ethanol precipitation or an RNA-specific purification kit to remove unreacted DES-d10 and buffer components.

Analysis of Alkylated Nucleic Acids

The deuterated ethyl groups introduced by DES-d10 serve as a unique tag for various analytical techniques.

Mass Spectrometry

Mass spectrometry is the gold standard for identifying and quantifying specific DNA and RNA adducts.[3][13]

-

Procedure:

-

Hydrolyze the alkylated nucleic acid to individual nucleosides or bases using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

-

Separate the digest using liquid chromatography (LC).

-

Analyze the eluate by tandem mass spectrometry (MS/MS).

-

-

Expected Results: The deuterated ethylated nucleosides will exhibit a characteristic mass shift compared to their unmodified counterparts. For example, d10-ethylguanine will have a mass 10 Da greater than ethylguanine. This allows for highly specific detection and quantification using techniques like selected reaction monitoring (SRM).

DNA/RNA Footprinting

DES-d10 can be used as a probe in footprinting experiments to identify regions of nucleic acids that are protected from modification by protein binding.[8]

-

Procedure:

-

Perform the alkylation reaction in the presence and absence of the protein of interest.

-

After purification, the modified bases can be cleaved using piperidine.

-

Analyze the resulting fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Expected Results: Regions where the protein is bound will show protection from DES-d10 modification, resulting in a "footprint" or a gap in the ladder of cleavage products on the gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural studies of alkylated oligonucleotides, 2H NMR can be a powerful tool. The deuterium nuclei of the d10-ethyl groups will give rise to distinct signals, providing information about the local environment and dynamics of the modification.[14][15]

Application: In Vitro Transcription with an Ethylated DNA Template

Alkylated DNA templates can be used in in vitro transcription assays to study the effects of specific DNA adducts on transcription fidelity and efficiency.[16][17]

Protocol Outline:

-

Prepare the ethylated DNA template using the protocol described in section 3.2.

-

Purify the alkylated DNA template thoroughly to remove any residual DES-d10, which could inhibit the RNA polymerase.

-

Set up an in vitro transcription reaction using a commercial kit, substituting the standard DNA template with your ethylated template.

-

Analyze the resulting RNA transcripts by gel electrophoresis to assess yield and integrity.

-

The sequence of the RNA product can be determined to assess the fidelity of transcription across the ethylated sites.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or low alkylation | Inactive DES-d10 (hydrolyzed) | Use fresh, properly stored DES-d10. |

| Insufficient reaction time or concentration | Optimize incubation time and DES-d10 concentration. | |

| Inhibitors in the nucleic acid sample | Re-purify the nucleic acid sample. | |

| Degradation of nucleic acid | RNase contamination (for RNA) | Use RNase-free reagents and techniques. |

| Excessive reaction time or temperature | Reduce incubation time and/or perform the reaction at a lower temperature. | |

| Smearing on gel analysis | Incomplete quenching of the reaction | Ensure sufficient stopping buffer is used. |

| DNA/RNA overloading | Load less sample onto the gel. |

References

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]

-

Phenomenex. (n.d.). Oligonucleotide Purification. Retrieved from [Link]

-

Bitesize Bio. (2025, May 1). DNA Footprinting. Retrieved from [Link]

-

International Programme on Chemical Safety. (2013, April). ICSC 0570 - DIETHYL SULFATE. Retrieved from [Link]

- Hoffmann, G. R. (1980). Genetic effects of dimethyl sulfate, diethyl sulfate, and related compounds. Mutation Research/Reviews in Genetic Toxicology, 75(1), 63-129.

- International Agency for Research on Cancer. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71.

- Lunn, G., & Sansone, E. B. (1991). Evaluation of methods for destruction of some alkylating agents. Journal of Environmental Science and Health, Part A, 26(5), 637-652.

- International Agency for Research on Cancer. (1999). Dimethyl sulfate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71.

-

University of Cambridge. (n.d.). In vitro transcription. Retrieved from [Link]

- Liu, J., et al. (2024). Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents.

-

ResearchGate. (2017, May 2). How to improve the resolution of DMS footprinting?. Retrieved from [Link]

- Gaubatz, J. W., & Cutler, R. G. (1975).

- Patel, D. J., et al. (1986). O6-ethylguanine carcinogenic lesions in DNA: an NMR study of O6etG.T pairing in dodecanucleotide duplexes. Biochemistry, 25(22), 6746-6756.

- Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical research in toxicology, 27(3), 355–366.

- Gu, D., et al. (2014). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Journal of the American Society for Mass Spectrometry, 25(8), 1259-1273.

- Carey, M. F., Peterson, C. L., & Smale, S. T. (2013). In vitro transcription and immobilized template analysis of preinitiation complexes. Current protocols in molecular biology, 103(1), 21.2.1–21.2.18.

- An, J., & Wang, Y. (2013). Mass Spectrometry of Structurally Modified DNA. Mass spectrometry (Tokyo, Japan), 2(Spec Iss), S0011.

- Elder, D. P., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 15(6), 1304-1310.

- Nakano, S. I., & Sugimoto, N. (2016).

-

Wikipedia. (n.d.). Diethyl sulfate. Retrieved from [Link]

- Nakano, S. I., et al. (2014). Structure, stability and behaviour of nucleic acids in ionic liquids. Nucleic acids research, 42(16), 10245–10256.